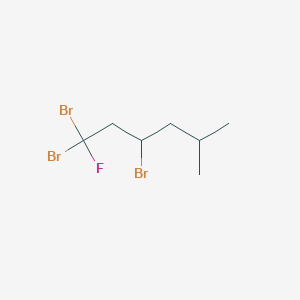
1,1,3-Tribromo-1-fluoro-5-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tribromo-1-fluoro-5-methylhexane is an organic compound with the molecular formula C7H12Br3F. This compound consists of seven carbon atoms, twelve hydrogen atoms, three bromine atoms, and one fluorine atom . It is a halogenated alkane, which means it contains halogen atoms (bromine and fluorine) attached to its carbon chain. The presence of multiple halogen atoms makes this compound highly reactive and useful in various chemical processes.
Preparation Methods
The synthesis of 1,1,3-tribromo-1-fluoro-5-methylhexane typically involves the halogenation of hexane derivatives. One common method is the bromination of 1-fluoro-5-methylhexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the carbon chain. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,3-Tribromo-1-fluoro-5-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine atoms with hydroxyl groups using aqueous sodium hydroxide.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can lead to the formation of 1-fluoro-5-methylhexene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate.
Scientific Research Applications
1,1,3-Tribromo-1-fluoro-5-methylhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into other molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound’s halogenated structure allows it to interact with biological molecules, making it useful in the design of pharmaceuticals and agrochemicals. It can be used as a building block for synthesizing bioactive compounds.
Industry: In the chemical industry, it is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-tribromo-1-fluoro-5-methylhexane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
1,1,3-Tribromo-1-fluoro-5-methylhexane can be compared with other halogenated alkanes such as:
1,1,3-Tribromo-1-chloro-5-methylhexane: Similar in structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity due to the different halogen.
1,1,3-Tribromo-1-iodo-5-methylhexane: Contains an iodine atom instead of fluorine. Iodine’s larger size and different electronegativity can lead to distinct chemical and biological properties.
1,1,3-Tribromo-1-fluoro-5-ethylhexane: Similar structure with an ethyl group instead of a methyl group. The additional carbon atom can affect the compound’s physical and chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and the resulting chemical and biological properties.
Properties
CAS No. |
920264-96-6 |
|---|---|
Molecular Formula |
C7H12Br3F |
Molecular Weight |
354.88 g/mol |
IUPAC Name |
1,1,3-tribromo-1-fluoro-5-methylhexane |
InChI |
InChI=1S/C7H12Br3F/c1-5(2)3-6(8)4-7(9,10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
JNAQXNZFXHAEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(F)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(2-Aminoethyl)carbamoyl]phenoxy}but-2-enoic acid](/img/structure/B14183194.png)
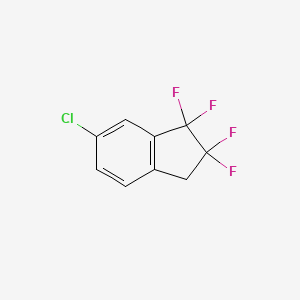
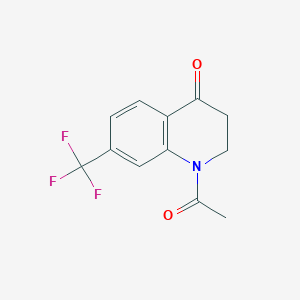
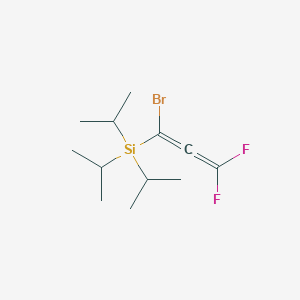
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
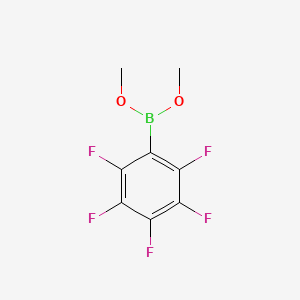
![3-Hydroxy-4-[(4-methylphenyl)methoxy]butanenitrile](/img/structure/B14183212.png)
![4-Ethoxy-6-(furan-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14183219.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
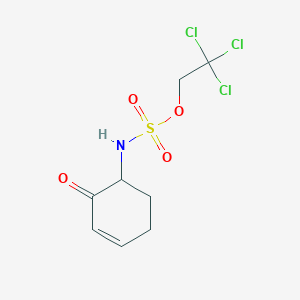
![Ethenyl[(1-iodooctan-2-YL)oxy]dimethylsilane](/img/structure/B14183248.png)
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
![Piperidine, 4-(3,4-dichlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B14183258.png)
